3-(4-chlorophenyl)-7-(2-(4-ethylpiperazin-1-yl)ethoxy)-2H-chromen-2-one
Description
3-(4-Chlorophenyl)-7-(2-(4-ethylpiperazin-1-yl)ethoxy)-2H-chromen-2-one is a synthetic coumarin derivative characterized by a 2H-chromen-2-one core substituted at position 3 with a 4-chlorophenyl group and at position 7 with a 2-(4-ethylpiperazin-1-yl)ethoxy side chain. Coumarins are widely studied for their pharmacological properties, including antimicrobial, antitumor, and neuroprotective activities . The 4-ethylpiperazine moiety enhances solubility and bioavailability, while the 4-chlorophenyl group contributes to target binding affinity .
Properties
IUPAC Name |
3-(4-chlorophenyl)-7-[2-(4-ethylpiperazin-1-yl)ethoxy]chromen-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25ClN2O3/c1-2-25-9-11-26(12-10-25)13-14-28-20-8-5-18-15-21(23(27)29-22(18)16-20)17-3-6-19(24)7-4-17/h3-8,15-16H,2,9-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDZIXHJUVALFHN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)CCOC2=CC3=C(C=C2)C=C(C(=O)O3)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-(4-chlorophenyl)-7-(2-(4-ethylpiperazin-1-yl)ethoxy)-2H-chromen-2-one is a synthetic derivative of coumarin, a class of compounds known for their diverse biological activities. This article explores its biological activity, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 505.86 g/mol. The structure features a chromenone core substituted with a 4-chlorophenyl group and an ethoxy-piperazine moiety, which may influence its biological interactions.
Biological Activity Overview
Research indicates that coumarin derivatives exhibit a range of biological activities including antioxidant , anti-inflammatory , antimicrobial , and anticancer properties . The specific biological activities of this compound have been evaluated through various in vitro and in vivo studies.
Antioxidant Activity
Antioxidant assays have shown that derivatives similar to this compound can scavenge free radicals effectively. For instance, studies on related coumarin derivatives demonstrated significant antioxidant activity, with some compounds exhibiting IC50 values as low as . The presence of the ethylpiperazine group may enhance this activity by improving solubility and bioavailability.
Anticancer Activity
The anticancer potential of the compound has been investigated using several cancer cell lines. For example, triterpene-coumarin conjugates showed significant cytotoxic effects on various cancer cell lines (B16–F10, HT29, and Hep G2), indicating that similar coumarin structures can induce apoptosis and cell cycle arrest . Flow cytometry analyses revealed increased apoptosis rates in treated cells, suggesting that the compound may activate apoptotic pathways.
The biological mechanisms through which this compound exerts its effects are still under investigation. However, it is hypothesized that:
- Free Radical Scavenging: The chromenone structure is known to donate electrons to free radicals, stabilizing them and preventing cellular damage.
- Inhibition of Enzymatic Activity: Compounds containing piperazine moieties have been shown to inhibit enzymes such as acetylcholinesterase, which could contribute to their therapeutic effects .
- Modulation of Signaling Pathways: Some studies suggest that coumarins can modulate signaling pathways involved in inflammation and cancer progression.
Case Studies
Comparison with Similar Compounds
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
